2-Phenylcyclopropanol

Description

Historical Trajectories in Cyclopropanol (B106826) and Cyclopropane (B1198618) Chemistry

The journey into the chemistry of 2-phenylcyclopropanol is predicated on the foundational discoveries of its parent structures, cyclopropane and cyclopropanol. The field of small-ring chemistry began in 1881 when August Freund first synthesized cyclopropane through an intramolecular Wurtz reaction using 1,3-dibromopropane (B121459) and sodium. wikipedia.org This discovery of a stable, albeit strained, three-membered carbocyclic ring opened a new chapter in organic chemistry. The yield of this pioneering synthesis was later improved in 1887 by Gustavson, who employed zinc instead of sodium. wikipedia.org

For several decades, cyclopropane remained largely a scientific curiosity until its anaesthetic properties were discovered in 1929, leading to its industrial production by 1936. wikipedia.org The unique electronic structure and inherent ring strain of cyclopropanes make them valuable intermediates in organic synthesis. researchgate.netrsc.org

The direct precursor, cyclopropanol, had a more recent and serendipitous discovery. In 1942, J. K. Magrane and D. L. Cottle accidentally synthesized cyclopropanol while reacting epichlorohydrin (B41342) with magnesium bromide and an ethyl Grignard reagent. pitt.edu They initially achieved yields of around 40%, though the product was impure. pitt.edu It was later found that the reaction's success depended on the presence of ferric chloride as a catalyst. pitt.edu Due to their inherent instability, cyclopropanols are often best generated just before use from more stable precursors like their acetate (B1210297) esters. pitt.edu The development of reliable synthetic methods, such as the Kulinkovich cyclopropanation of esters, has made cyclopropanols more accessible for synthetic applications. arkat-usa.orgrsc.org

Fundamental Structural Characteristics and Isomeric Forms of 2-Phenylcyclopropanol

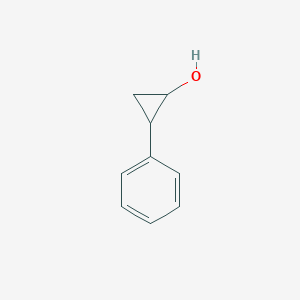

2-Phenylcyclopropanol is an organic compound featuring a hydroxyl (-OH) group and a phenyl (-C₆H₅) group attached to a three-membered cyclopropane ring. The presence of two substituents on the cyclopropane ring gives rise to stereoisomerism, a critical factor that influences the molecule's physical properties and chemical reactivity. muni.cz

The isomers of 2-phenylcyclopropanol can be categorized based on the relative positions of the phenyl and hydroxyl groups around the cyclopropane ring:

Geometric Isomers (Diastereomers): These exist as cis and trans forms.

In cis-2-phenylcyclopropanol, the phenyl and hydroxyl groups are on the same side of the ring.

In trans-2-phenylcyclopropanol, the phenyl and hydroxyl groups are on opposite sides of the ring. This isomer has been isolated as a white solid with a melting point of 39°C. iastate.edu

Optical Isomers (Enantiomers): As both the cis and trans isomers are chiral, they each exist as a pair of enantiomers.

trans-2-Phenylcyclopropanol exists as (1R,2S) and (1S,2R) enantiomers.

cis-2-Phenylcyclopropanol exists as (1R,2R) and (1S,2S) enantiomers.

The specific stereochemistry of phenylcyclopropane derivatives profoundly impacts their biological activity. muni.cz For instance, in the related compound trans-2-phenylcyclopropylamine, the enantiomers exhibit markedly different pharmacological properties. google.com

Table 1: Isomeric Forms of 2-Phenylcyclopropanol

| Isomer Type | Specific Isomers | Description |

| Geometric | cis-2-Phenylcyclopropanol | Phenyl and hydroxyl groups are on the same side of the cyclopropane ring. |

| trans-2-Phenylcyclopropanol | Phenyl and hydroxyl groups are on opposite sides of the cyclopropane ring. | |

| Optical | (1R,2S)-2-Phenylcyclopropanol | Enantiomer of the trans isomer. |

| (1S,2R)-2-Phenylcyclopropanol | Enantiomer of the trans isomer. | |

| (1R,2R)-2-Phenylcyclopropanol | Enantiomer of the cis isomer. | |

| (1S,2S)-2-Phenylcyclopropanol | Enantiomer of the cis isomer. |

Significance of the 2-Phenylcyclopropane Moiety in Advanced Organic Synthesis

The 2-phenylcyclopropane moiety, and specifically 2-phenylcyclopropanol, are valuable intermediates in organic synthesis due to the unique reactivity conferred by the strained three-membered ring. researchgate.netrsc.org The inherent ring strain (approximately 27 kcal/mol) in cyclopropane derivatives facilitates a variety of ring-opening reactions, making them versatile three-carbon building blocks. arkat-usa.orgnih.gov

Ring-Opening Reactions: Cyclopropanols are often regarded as synthetic equivalents of homoenolates, which are otherwise challenging to generate. nih.govoup.com The ring-opening can be initiated by various reagents and catalysts, including acids, bases, and transition metals. arkat-usa.orgrsc.org The presence of the phenyl group in 2-phenylcyclopropanol influences the regioselectivity of these cleavage reactions. For example, in radical-promoted ring openings, the bond cleavage tends to occur to form the more stable and more substituted β-alkyl radical, making aryl-substituted cyclopropanols particularly useful. nih.gov These reactions allow for the synthesis of β-substituted ketones, which are important structural motifs in many complex molecules. nih.govnih.gov

Role in Medicinal Chemistry: The arylcyclopropane scaffold is a privileged structure in medicinal chemistry. unl.pt The cyclopropyl (B3062369) group's unique steric and electronic properties allow it to serve as a lipophilic spacer or a conformationally restricted analogue of other groups. unl.pt The orbitals of the cyclopropyl ring can conjugate with the adjacent phenyl ring, allowing it to act as an electron-donating group, which can influence binding interactions with biological targets. unl.pt

Derivatives of the 2-phenylcyclopropane core are found in numerous biologically active compounds. For example, optically pure 2-phenylcyclopropane carboxylic acids are key precursors for synthesizing 2-arylcyclopropylamines, which are building blocks for various drugs. researchgate.netnih.gov Furthermore, N-substituted (2-phenylcyclopropyl)methylamines have been designed and synthesized as selective serotonin (B10506) receptor agonists with potential applications as antipsychotic medications. nih.gov The rigid framework provided by the 2-phenylcyclopropane unit is crucial for achieving the specific molecular geometry required for potent and selective biological activity.

Table 2: Research Findings on Phenylcyclopropane Derivatives

| Derivative Class | Research Focus | Significance | Source(s) |

| 2-Phenylcyclopropane Carboxylic Acids | Enzyme Inhibition | Inhibitors of O-acetylserine sulfhydrylase for potential antibacterial applications. | nih.gov |

| Synthetic Precursors | Key intermediates for drugs such as the platelet aggregation antagonist Ticagrelor. | researchgate.net | |

| N-Substituted (2-Phenylcyclopropyl)methylamines | Medicinal Chemistry | Development of functionally selective serotonin 2C receptor agonists for potential antipsychotic use. | nih.gov |

| trans-2-Phenylcyclopropylamine | Pharmacology | A well-known monoamine oxidase inhibitor where enantiomers show distinct activities. | google.com |

Structure

3D Structure

Properties

IUPAC Name |

2-phenylcyclopropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-10H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZCLGLXXXRKLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Considerations in 2 Phenylcyclopropanol Chemistry

Diastereoselectivity in Cyclopropanation Reactions

The formation of the cyclopropane (B1198618) ring, a key step in the synthesis of 2-phenylcyclopropanol derivatives, often proceeds with notable diastereoselectivity. The relative orientation of the phenyl and hydroxyl groups is determined during this cyclopropanation step. Various synthetic strategies have been developed to control the diastereomeric ratio of the products.

One common approach involves the reaction of a carbene or carbenoid with an appropriate alkene. The stereochemical outcome of these reactions is highly dependent on the nature of the carbene, the substituents on the alkene, and the reaction conditions. For instance, the use of different catalysts in metal-catalyzed cyclopropanation reactions can lead to a preference for either the cis or trans diastereomer.

Recent studies have explored the use of biocatalysts to achieve high diastereoselectivity. For example, engineered enzymes have been shown to catalyze cyclopropanation reactions with excellent control over the diastereomeric ratio. In one study, a double variant of dehaloperoxidase, DHP(H55A, V59A), was found to catalyze the cyclopropanation of styrene (B11656) to yield the corresponding cyclopropane with a diastereomeric ratio of 99.5:0.5. This high level of selectivity is attributed to the specific interactions within the enzyme's active site.

The diastereoselectivity of these reactions can be influenced by a number of factors, including the steric bulk of the substituents and the electronic properties of the reactants. For example, in the cyclopropanation of 2-substituted 1,3-dienes, the regioselectivity and diastereoselectivity are often modest, with trans/cis ratios ranging from 1:1 to 2:1. However, careful selection of the catalyst and reaction conditions can improve this selectivity.

Table 1: Diastereoselectivity in Selected Cyclopropanation Reactions

| Catalyst/Reagent | Substrate | Product Diastereomeric Ratio (trans:cis) | Reference |

| DHP(H55A, V59A) | Styrene | 99.5:0.5 | |

| Chiral Cu-bisoxazoline | 2-Substituted 1,3-dienes | 1:1 to 2:1 |

Enantioselective Synthesis and Kinetic Resolution of Chiral 2-Phenylcyclopropanol Derivatives

The synthesis of enantiomerically pure 2-phenylcyclopropanol derivatives is of significant interest due to the potential biological activity of these compounds. Two primary strategies are employed to achieve this: enantioselective synthesis and kinetic resolution.

Enantioselective synthesis aims to create a single enantiomer of the desired product directly. This is often achieved through the use of chiral catalysts or auxiliaries that can differentiate between the two enantiotopic faces of a prochiral substrate. For instance, the asymmetric cyclopropanation of alkenes using chiral catalysts has been successfully employed to produce enantioenriched cyclopropanols. The choice of ligand for the metal catalyst is crucial in determining the enantioselectivity of the reaction.

Kinetic resolution, on the other hand, involves the separation of a racemic mixture of enantiomers by exploiting the difference in their reaction rates with a chiral reagent or catalyst. This results in the enrichment of the less reactive enantiomer. Enzymatic kinetic resolution is a particularly powerful tool in this regard, as enzymes can exhibit high enantioselectivity. For example, hydrolases have been used for the kinetic resolution of racemic 2-aryl-1-propanals, a class of compounds related to 2-phenylcyclopropanol, achieving high enantiomeric excess (ee).

More recently, dynamic kinetic resolution (DKR) has emerged as a more efficient alternative. In DKR, the less reactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. A study on the reductive DKR of racemic 2-phenylpropanal (B145474) using a mutant of Candida tenuis xylose reductase reported the production of (S)-2-phenylpropanol with a high titer and enantiomeric excess.

Table 2: Enantioselective Synthesis and Kinetic Resolution of 2-Phenylcyclopropanol Analogs

| Method | Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |

| Reductive Dynamic Kinetic Resolution | Racemic 2-phenylpropanal | Candida tenuis xylose reductase (D51A mutant) | (S)-2-phenylpropanol | 93.1% | |

| Hydrolase-catalyzed kinetic resolution | Racemic 2-aryl-1-propanoic acids/esters | Hydrolases | Enantiopure profens | Up to 99% |

Stereochemical Control in Ring-Opening and Rearrangement Processes

The three-membered ring of 2-phenylcyclopropanol is strained and can undergo a variety of ring-opening and rearrangement reactions. The stereochemistry of the starting material plays a crucial role in determining the stereochemical outcome of these transformations.

Ring-opening reactions of cyclopropanols can be initiated by electrophiles, nucleophiles, or radical species. The stereochemical course of these reactions, whether it proceeds with retention or inversion of configuration at the stereocenters, is dependent on the reaction mechanism. For example, acid-catalyzed ring-opening reactions often proceed through a carbocation intermediate, which can lead to a loss of stereochemical information. However, in some cases, the reaction can be stereospecific.

Rearrangement reactions of cyclopropanols, such as the pinacol (B44631) rearrangement, also exhibit a high degree of stereochemical control. In the pinacol rearrangement of 1,2-diols, the migration of a group occurs with retention of configuration at the migrating center. This has been demonstrated in the rearrangement of chiral diols, where the optical activity of the migrating group is retained in the product.

Recent research has focused on developing catalytic methods for the stereoselective ring expansion of cyclopropanols. For instance, a gold(I)-catalyzed enantioselective ring expansion of 1-allenylcyclopropanols has been reported to produce cyclobutanones with high enantioselectivity. The proposed mechanism involves a Wagner-Meerwein shift that proceeds with a high degree of stereocontrol.

Furthermore, the stereochemistry of substituents on the cyclopropane ring can direct the regioselectivity of ring-opening. In the case of 2-methylene- or alkylidenecyclopropanyl ketones, the regioselective cleavage of a carbon-carbon bond in the cyclopropane ring can be controlled by the choice of catalyst, leading to different heterocyclic products.

Configurational Stability and Interconversion in 2-Phenylcyclopropane Systems

The configurational stability of the stereocenters in 2-phenylcyclopropane systems is a key consideration in their synthesis and reactivity. The carbon-carbon bonds of the cyclopropane ring are relatively strong, and therefore, the stereocenters are generally configurationally stable under normal conditions.

However, under certain reaction conditions, interconversion between stereoisomers can occur. For example, reactions that proceed through planar intermediates, such as carbocations or radicals, can lead to racemization or epimerization. The stability of these intermediates is influenced by the substituents on the cyclopropane ring. The phenyl group in 2-phenylcyclopropanol can stabilize an adjacent carbocation or radical through resonance, which can facilitate stereochemical scrambling.

Computational studies have been used to investigate the energetics of these systems and the barriers to interconversion. For example, density functional theory (DFT) has been employed to study the mechanism of rearrangements in related systems, providing insight into the stereochemical pathways. These studies help in understanding the factors that control the configurational stability and in designing reactions that proceed with high stereoselectivity.

Reaction Mechanisms and Reactivity of 2 Phenylcyclopropanol and Its Derivatives

Ring-Opening Reactions of 2-Phenylcyclopropane Systems

The opening of the cyclopropane (B1198618) ring is a thermodynamically favorable process driven by the release of approximately 27-28 kcal/mol of ring strain. The presence of a phenyl group plays a crucial electronic role, stabilizing intermediates and directing the regioselectivity of bond cleavage.

Electrophilic cleavage of 2-phenylcyclopropanol is typically initiated by protonation or coordination of a Lewis acid to the hydroxyl group, converting it into a better leaving group (water or a metal alkoxide complex). This is followed by the cleavage of a carbon-carbon bond in the ring to form a carbocation intermediate. The C-C bond that breaks is the one that leads to the most stable carbocation. In the case of the 2-phenylcyclopropane system, this results in the formation of a secondary benzylic carbocation, which is significantly stabilized by resonance with the adjacent phenyl ring. This intermediate is then trapped by a nucleophile present in the reaction medium.

This mechanism is central to Brønsted acid-catalyzed ring-opening reactions where the combination of an acid like triflic acid (TfOH) and a fluorinated alcohol solvent such as hexafluoroisopropanol (HFIP) proves highly effective for activating the cyclopropane ring towards attack by even weak nucleophiles.

Table 1: Examples of Electrophilic/Lewis Acid-Catalyzed Ring Opening

| Cyclopropane Derivative | Electrophile/Catalyst | Nucleophile | Product Type |

|---|---|---|---|

| Donor-Acceptor Cyclopropane | TfOH / HFIP | Arenes, Indoles, Azides | 1,3-Difunctionalized Alkane |

| Non-activated Arylcyclopropane | Lewis Acid (e.g., TiCl₄) | Intramolecular Arene | Dihydronaphthalene |

Donor-acceptor (DA) cyclopropanes, which feature an electron-donating group (like the phenyl group) and an electron-withdrawing group, are particularly primed for this reaction. The process is often considered a homologous Michael addition. A wide variety of nucleophiles can be employed, with nitrogen-based nucleophiles such as amines, indoles, and azides being particularly effective. These reactions provide an efficient route to 1,3-difunctionalized compounds, which are valuable synthetic intermediates. nih.gov The high stereoselectivity often observed in these reactions makes them suitable for constructing enantiomerically pure compounds. nih.gov

Reductive cleavage of the cyclopropane ring can be achieved using dissolving metal reductions (e.g., Li or Na in liquid NH₃) or other single-electron transfer (SET) reagents like samarium(II) iodide (SmI₂). chemicalforums.com In systems related to 2-phenylcyclopropanol, such as aryl cyclopropyl (B3062369) ketones, the reaction is initiated by an SET to the carbonyl group (or the aryl system), forming a radical anion intermediate known as a ketyl radical.

This radical anion is highly unstable, and the system rapidly undergoes cleavage of the strained cyclopropane ring to relieve strain. chemicalforums.com This C-C bond scission results in a more stable distonic radical anion, which is subsequently reduced further and/or protonated by the solvent (e.g., ammonia (B1221849) or an alcohol co-solvent) to yield the final ring-opened product, typically a γ-aryl ketone or alcohol. A similar mechanism is proposed for arylcyclopropanecarboxamides, which undergo reductive cleavage with sodium dispersion. scispace.com Another method involves hydrogenolysis using systems like zinc in acetic acid (Zn-AcOH), which has been shown to be effective for the regioselective reduction of donor-acceptor cyclopropanes. acs.org

Table 2: Conditions for Reductive Ring Opening

| Substrate Type | Reducing System | Key Intermediate | Typical Product |

|---|---|---|---|

| Aryl Cyclopropyl Ketone | Li / NH₃ | Ketyl Radical Anion | γ-Aryl Ketone |

| Arylcyclopropanecarboxamide | Na dispersion | Radical Anion | γ-Aryl-alkanamide |

The regioselectivity of the ring-opening reaction—that is, which of the C-C bonds of the cyclopropane ring is cleaved—is a critical aspect of its reactivity. In 2-phenylcyclopropane systems, the bonds are classified as either "vicinal" (the C1-C2 bond, adjacent to the phenyl group) or "distal" (the C2-C3 bond, remote from the phenyl group).

In electrophilic and oxidative ring-opening reactions, cleavage of the vicinal bond is overwhelmingly favored. nih.gov This preference is attributed to the superior stability of the resulting intermediate. Cleavage of the C1-C2 bond generates a secondary benzylic carbocation or radical, which is highly stabilized by resonance with the phenyl ring. nih.gov In contrast, cleavage of the distal C2-C3 bond would produce a far less stable primary carbocation or radical. nih.gov Computational studies on arylcyclopropane radical cations confirm that the vicinal Cα–Cβ bond is significantly weakened upon oxidation, predisposing it to cleavage. nih.govresearchgate.net

Conversely, in derivatives where a strong sigma-withdrawing group (like a protonated amine) is present, cleavage of the distal bond can occur. This is explained by the inductive weakening of the distal bond and the minimization of charge-charge repulsion in the transition state.

Cycloaddition Reactions Involving 2-Phenylcyclopropane Derivatives

Beyond simple ring-opening, the 2-phenylcyclopropane scaffold can participate in cycloaddition reactions, typically by first undergoing a ring-opening to form a reactive 1,3-dipolar intermediate.

The [3+2] cycloaddition reaction involving a cyclopropane derivative and a carbonyl compound is a powerful method for constructing five-membered oxygen-containing heterocycles (dioxolanes). This transformation generally requires the cyclopropane to first isomerize into a 1,3-dipole. For derivatives of 2-phenylcyclopropanol, this can be achieved by conversion to the corresponding cyclopropanone, which upon thermal or Lewis acid treatment, opens to form an oxyallyl cation intermediate.

This oxyallyl species is a 1,3-dipole that can react with various dipolarophiles, including carbonyl compounds. The reaction of this intermediate with the C=O bond of an aldehyde or ketone proceeds via a concerted, though often highly asynchronous, mechanism to yield a five-membered ring. While intermolecular examples can be challenging, intramolecular versions of this cycloaddition have been shown to be effective. nih.gov An electron-rich carbonyl partner is often required to facilitate the reaction by stabilizing the transition state. nih.gov

Table 3: Compounds Mentioned

| Compound Name |

|---|

| 2-Phenylcyclopropanol |

| Triflic acid (TfOH) |

| Hexafluoroisopropanol (HFIP) |

| Samarium(II) iodide (SmI₂) |

Insertion Reactions with Diazene (B1210634) Derivatives

The reactivity of 2-phenylcyclopropane derivatives extends to insertion reactions with diazene compounds, offering a pathway to novel heterocyclic structures. Research in this area has demonstrated that Lewis acids can effectively catalyze the formal cycloaddition of diazene derivatives to the cyclopropane ring.

Specifically, Gallium(III) chloride (GaCl₃) has been identified as an efficient catalyst for the reaction between 2-arylcyclopropane-1,1-dicarboxylates and diazene derivatives, leading to the formation of pyrazolidine (B1218672) derivatives. acs.org This transformation proceeds with a high degree of regioselectivity, yielding 5-arylpyrazolidine-1,2,3,3-tetracarboxylates as the exclusive products in many cases. The mechanism is believed to involve the activation of the donor-acceptor cyclopropane by the Lewis acid, facilitating the ring opening and subsequent reaction with the diazene.

However, the stereochemistry of the diazene derivative can influence the reaction's outcome. For instance, the reaction with the cis-configured N-phenyltriazolinedione results in the formation of two possible regioisomeric pyrazolidine products. acs.org This suggests a nuanced interplay between the substrate, reagent, and catalyst that governs the reaction pathway.

Another relevant transformation involves the GaCl₃-mediated ionic cyclopropanation of donor-acceptor cyclopropanes with diazo esters. nih.gov While not strictly involving diazene derivatives, this reaction proceeds through a related mechanism involving 1,2-zwitterionic gallium complexes and the elimination of nitrogen gas to afford tetrasubstituted cyclopropanes. nih.gov This highlights the versatility of Lewis acid catalysis in promoting reactions of cyclopropanes with nitrogen-containing reagents.

Table 1: GaCl₃-Catalyzed Insertion of Diazene Derivatives into 2-Arylcyclopropane-1,1-dicarboxylates

| 2-Arylcyclopropane Derivative | Diazene Derivative | Product | Regioisomeric Ratio | Reference |

|---|---|---|---|---|

| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | Diethyl azodicarboxylate | Diethyl 5-phenylpyrazolidine-1,2,3,3-tetracarboxylate | Single regioisomer | acs.org |

| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | N-Phenyltriazolinedione | Mixture of regioisomeric pyrazolidine derivatives | 1:1.5 to 1:3 | acs.org |

Rearrangement Pathways of 2-Phenylcyclopropane Derivatives (e.g., thermal isomerizations)

2-Phenylcyclopropane derivatives are susceptible to a variety of rearrangement reactions, particularly under thermal conditions. The inherent strain of the cyclopropane ring provides a thermodynamic driving force for isomerization to more stable structures. These rearrangements often proceed through well-defined mechanistic pathways, leading to a diverse array of products.

One of the fundamental rearrangement pathways for vinylcyclopropanes is the vinylcyclopropane-cyclopentene rearrangement. While not directly involving 2-phenylcyclopropanol, studies on related systems, such as 1,1-divinyl-2-phenylcyclopropanes, provide insight into the potential thermal behavior. nih.gov In these systems, heating can induce a mdpi.comnih.gov sigmatropic shift, leading to the formation of a five-membered ring.

In addition to the classic vinylcyclopropane (B126155) rearrangement, 2-phenylcyclopropane derivatives with appropriate substitution can undergo more complex thermal transformations. For instance, 1,1-divinyl-2-phenylcyclopropanes have been shown to undergo a tandem aromatic Cope rearrangement followed by an ene reaction. nih.gov This process results in the formation of tricyclic spirolactams, demonstrating the potential for intricate molecular reorganizations.

The specific reaction pathway is often dictated by the substitution pattern on the cyclopropane ring and the reaction conditions. For example, thermal rearrangements of 2-cyclopropylcycloalk-2-enones have been observed to proceed exclusively through a homo mdpi.comrsc.orgsigmatropic hydrogen migration rather than the expected vinylcyclopropane-cyclopentene rearrangement. Furthermore, the thermal behavior of thiocarbonyl-stabilized triphenylphosphonium ylides containing a cyclopropyl group can lead to a novel isomerization process involving the net transfer of a phenyl group from phosphorus to sulfur, forming (Z)-configured 1-diphenylphosphino-2-(phenylsulfenyl)alkenes. mdpi.com

The study of these rearrangement pathways is crucial for understanding the thermal stability of 2-phenylcyclopropane derivatives and for harnessing their synthetic potential in the construction of complex molecular architectures.

Lewis Acid-Mediated Transformations (e.g., TaCl₅, GaCl₃)

The reactivity of 2-phenylcyclopropane derivatives can be significantly modulated by the presence of Lewis acids. Strong Lewis acids such as Tantalum(V) chloride (TaCl₅) and Gallium(III) chloride (GaCl₃) have been shown to mediate profound transformations of the 2-phenylcyclopropane scaffold, leading to the formation of complex carbocyclic and heterocyclic systems. mdpi.comnih.govresearchgate.net

In the presence of TaCl₅, dimethyl 2-phenylcyclopropane-1,1-dicarboxylate reacts with aromatic aldehydes to yield substituted 4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylates. mdpi.comnih.gov This transformation represents a novel reaction pathway for 2-arylcyclopropane-1,1-dicarboxylates, affording chlorinated tetrahydronaphthalenes with a cis arrangement of the aryl and chlorine substituents. mdpi.comnih.gov A plausible mechanism involves the opening of the cyclopropane ring to form a carbocationic intermediate, which then participates in a cascade of reactions with the aldehyde. mdpi.com

Similarly, GaCl₃ has been employed to mediate reactions of donor-acceptor cyclopropanes with various electrophiles. For instance, the GaCl₃-mediated reaction of 2-arylcyclopropane-1,1-dicarboxylates with aromatic aldehydes leads to the formation of indenylmalonates or indano[1',2':2,3]indano[2,1-b]furan-2-ones, depending on the reaction conditions. nih.gov The driving force for these reactions is the generation of formal 1,2-zwitterionic intermediates through the complexation of the dicarboxylate groups with GaCl₃. nih.gov Computational studies have provided further insight into the mechanism, suggesting a three-step process involving isomerization of the cyclopropane, reaction with the aldehyde to form an indene, and subsequent reaction to yield polycyclic lactones. rsc.org

Table 2: Lewis Acid-Mediated Transformations of 2-Arylcyclopropane Derivatives

| 2-Arylcyclopropane Derivative | Lewis Acid | Reactant | Product Type | Reference |

|---|---|---|---|---|

| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | TaCl₅ | Aromatic Aldehydes | Chlorinated Tetrahydronaphthalenes | mdpi.comnih.gov |

| Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | TaCl₅ | Aromatic Aldehydes | Functionalized Tetralins | chemrxiv.org |

| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | GaCl₃ | Aromatic Aldehydes | Indenylmalonates | nih.gov |

| Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | GaCl₃ | Aromatic Aldehydes | Indano[1',2':2,3]indano[2,1-b]furan-2-ones | nih.gov |

Functional Group Interconversions on the 2-Phenylcyclopropane Scaffold

The 2-phenylcyclopropane scaffold, with its constituent functional groups, offers numerous opportunities for synthetic modification through functional group interconversions (FGIs). These transformations are essential for the elaboration of the core structure into a diverse range of derivatives with potentially valuable properties.

The hydroxyl group of 2-phenylcyclopropanol is a key site for such modifications. Standard organic transformations can be applied to convert the alcohol into other functional groups. For instance, oxidation of the secondary alcohol would yield the corresponding cyclopropyl ketone. This transformation can be achieved using a variety of oxidizing agents. Conversely, the ketone can be reduced back to the alcohol, often with stereochemical control depending on the choice of reducing agent.

The alcohol can also be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a wide range of nucleophiles in Sₙ2 reactions. This allows for the introduction of halides, azides, cyanides, and other functional groups at this position. The conversion of the alcohol to an alkyl halide can also be achieved directly using reagents such as thionyl chloride or phosphorus tribromide.

Furthermore, the phenyl group itself can be a site for functional group interconversion. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, could be employed to introduce substituents onto the aromatic ring, provided the cyclopropyl group is stable to the reaction conditions. These newly introduced functional groups can then be further manipulated. For example, a nitro group can be reduced to an amino group, which can then be diazotized and converted to a variety of other substituents.

Theoretical and Computational Investigations of 2 Phenylcyclopropanol Systems

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling is a fundamental tool for mapping the energetic landscapes of chemical reactions, allowing for the identification of intermediates and the characterization of transition states. github.iofiveable.memit.edu These models are crucial for understanding the mechanisms of reactions involving 2-phenylcyclopropanol, such as its ring-opening reactions or rearrangements. By calculating the potential energy surface, researchers can predict the most likely pathways a reaction will follow.

The process of locating a transition state, which represents the highest energy point along a reaction coordinate, is a key aspect of this modeling. github.iofiveable.me The structure of the transition state provides vital information about the geometry of the molecule as it transforms from reactant to product. Computational methods like density functional theory (DFT) and ab initio calculations are employed to optimize the geometries of these fleeting structures. fiveable.meuchicago.edu For instance, in the acid-catalyzed ring-opening of a cyclopropanol (B106826), quantum chemical calculations can model the protonation of the hydroxyl group and the subsequent cleavage of the C-C bond in the cyclopropane (B1198618) ring, identifying the transition state associated with this process.

Key Findings from Quantum Chemical Modeling:

| Feature Modeled | Significance in 2-Phenylcyclopropanol Reactions | Computational Approach |

| Reaction Energy Profile | Determines the thermodynamic feasibility of a reaction pathway. | Calculation of energies of reactants, intermediates, transition states, and products. |

| Transition State Geometry | Provides insight into the molecular structure at the peak of the energy barrier. | Geometry optimization algorithms to locate first-order saddle points on the potential energy surface. github.io |

| Activation Energy | Quantifies the energy barrier that must be overcome for a reaction to occur, influencing the reaction rate. | Energy difference between the transition state and the reactants. ucsb.edu |

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. core.ac.ukyoutube.com DFT calculations provide valuable information about the distribution of electrons within the 2-phenylcyclopropanol molecule, which is fundamental to understanding its reactivity and spectroscopic properties. nih.govmdpi.com

These studies can determine key electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that relates to the molecule's chemical reactivity and its electronic transitions. A smaller gap generally indicates a more reactive species. Furthermore, DFT can be used to calculate the molecular electrostatic potential, which reveals the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack.

Calculated Electronic Properties of a Phenyl-substituted Cyclopropane Derivative (Illustrative):

| Property | Value (Arbitrary Units) | Interpretation for Reactivity |

| HOMO Energy | -6.5 eV | Region of the molecule most likely to donate electrons. |

| LUMO Energy | -1.2 eV | Region of the molecule most likely to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability. |

| Dipole Moment | 1.8 D | Measure of the overall polarity of the molecule. |

Ab Initio Methods for Molecular Properties and Interactions

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. dtic.mil These methods, such as Hartree-Fock, Møller-Plesset perturbation theory (MP2), and Coupled Cluster theory, can provide highly accurate calculations of molecular properties and intermolecular interactions for systems like 2-phenylcyclopropanol. rsc.orgresearchgate.net

These calculations can be used to determine optimized molecular geometries, vibrational frequencies (which can be compared with experimental IR and Raman spectra), and thermochemical data such as enthalpy of formation. nih.gov For 2-phenylcyclopropanol, ab initio methods can be employed to study the conformational landscape, identifying the most stable arrangements of the phenyl and hydroxyl groups relative to the cyclopropane ring.

Analysis of Weak Intermolecular and Intramolecular Interactions

The structure, stability, and function of molecules are often governed by a network of weak intermolecular and intramolecular interactions. cam.ac.uktum.descielo.org.mx For 2-phenylcyclopropanol, these can include hydrogen bonding, van der Waals forces, and π-stacking interactions. Computational analysis is essential for identifying and quantifying these subtle yet significant forces. beilstein-journals.orgnih.gov

One of the most important intramolecular interactions in 2-phenylcyclopropanol is the potential for a hydrogen bond between the hydroxyl group and the π-system of the phenyl ring. scispace.com Computational methods can predict the strength and geometry of this interaction. Intermolecularly, these calculations can model the formation of dimers or larger clusters of 2-phenylcyclopropanol molecules, held together by hydrogen bonds between the hydroxyl groups, and analyze the influence of these interactions on the bulk properties of the compound.

Computational Analysis of Cyclopropane Bond Strain and Reactivity

The cyclopropane ring is characterized by significant ring strain due to its C-C-C bond angles of 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. maricopa.eduutexas.edu This inherent strain, a combination of angle strain and torsional strain, is a primary determinant of the reactivity of cyclopropane-containing molecules like 2-phenylcyclopropanol. utexas.edu

Computational methods can quantify this strain energy. By comparing the calculated heat of formation of 2-phenylcyclopropanol with that of a strain-free reference compound, the total ring strain can be estimated. Furthermore, the nature of the bonding in the cyclopropane ring can be analyzed. The C-C bonds in cyclopropane are often described as "bent" or "banana" bonds, having a higher p-character than typical C-C single bonds. researchgate.netrsc.org This unique bonding character contributes to the cyclopropane ring's ability to interact with electrophiles and participate in reactions where the ring opens. Computational studies can model the electron density distribution in these bonds to provide a quantitative picture of this bonding model and its implications for the reactivity of 2-phenylcyclopropanol. rsc.org

Advanced Synthetic Utility and Derivatization of 2 Phenylcyclopropanol

Applications in the Construction of Carbocyclic Systems (e.g., substituted tetrahydronaphthalenes)

Derivatives of 2-phenylcyclopropanol, particularly donor-acceptor (D-A) cyclopropanes like dimethyl 2-phenylcyclopropane-1,1-dicarboxylate, are effective precursors for synthesizing carbocyclic frameworks. A notable application is the construction of substituted tetrahydronaphthalenes.

In one documented approach, the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes in the presence of tantalum(V) chloride (TaCl₅) leads to the formation of substituted 4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylates. mdpi.com This transformation represents a novel pathway where the cyclopropane (B1198618) ring is opened and participates in a formal cycloaddition and subsequent intramolecular cyclization cascade. The reaction proceeds in 1,2-dichloroethane (B1671644) and yields chlorinated tetrahydronaphthalenes with a specific cis stereochemical arrangement of the aryl and chlorine substituents in the newly formed six-membered ring. mdpi.com

The proposed mechanism involves the Lewis acid-mediated opening of the cyclopropane ring to form a carbocationic intermediate, which is then attacked by the aromatic aldehyde. Subsequent intramolecular Friedel-Crafts-type alkylation onto the phenyl ring of the original cyclopropane derivative closes the six-membered ring, ultimately forming the tetrahydronaphthalene scaffold.

Table 1: Synthesis of Substituted Tetrahydronaphthalenes from a 2-Phenylcyclopropane Derivative mdpi.com

| Aldehyde Reactant | Resulting Tetrahydronaphthalene Product | Yield (%) |

| Benzaldehyde | Dimethyl 4-chloro-1,4-diphenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate | 75 |

| p-Tolualdehyde | Dimethyl 4-chloro-1-phenyl-4-(p-tolyl)-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate | 78 |

| p-Anisaldehyde | Dimethyl 4-chloro-4-(4-methoxyphenyl)-1-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate | 81 |

| p-Nitrobenzaldehyde | Dimethyl 4-chloro-4-(4-nitrophenyl)-1-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate | 73 |

| p-Chlorobenzaldehyde | Dimethyl 4-chloro-4-(4-chlorophenyl)-1-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate | 79 |

This table summarizes the yields of various substituted tetrahydronaphthalenes synthesized from the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate and different aromatic aldehydes in the presence of TaCl₅.

Derivatization for the Synthesis of Heterocyclic Scaffolds (e.g., pyrrolidin-2-ones)

The electrophilic nature of donor-acceptor cyclopropanes derived from 2-phenylcyclopropanol enables their use in the synthesis of nitrogen-containing heterocycles through reactions with N-nucleophiles. A key example is the synthesis of 1,5-substituted pyrrolidin-2-ones (also known as γ-lactams), which are prevalent motifs in medicinal chemistry. nih.govresearchgate.net

The synthesis involves a two-step, one-pot process. First, the cyclopropane ring of a 2-phenylcyclopropane-1,1-dicarboxylate is opened by an aniline (B41778) or benzylamine (B48309) derivative in the presence of a Lewis acid catalyst, such as nickel(II) perchlorate. nih.gov This ring-opening acts as a formal 1,4-C,C-dielectrophile, reacting with the amine to form a γ-aminoester intermediate. The second step involves the cyclization (lactamization) of this intermediate, typically promoted by heating with acetic acid in toluene, to yield the desired pyrrolidin-2-one. nih.gov This method provides a direct route to di- and trisubstituted pyrrolidin-2-ones. nih.gov

Table 2: Synthesis of 1,5-Substituted Pyrrolidin-2-ones nih.gov

| Cyclopropane Derivative | Amine Reactant | Resulting Pyrrolidin-2-one Product |

| Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Aniline | Ethyl 5-phenyl-2-oxopyrrolidine-3-carboxylate |

| Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Benzylamine | Ethyl 1-benzyl-5-phenyl-2-oxopyrrolidine-3-carboxylate |

| Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | o-Nitroaniline | Ethyl 1-(2-nitrophenyl)-5-phenyl-2-oxopyrrolidine-3-carboxylate |

| Diethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate | Aniline | Ethyl 5-(4-methoxyphenyl)-1-phenyl-2-oxopyrrolidine-3-carboxylate |

This table illustrates the versatility of the reaction between donor-acceptor cyclopropanes and various amines to form substituted pyrrolidin-2-one scaffolds.

Utility as Chiral Building Blocks in Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure or enriched compounds used as starting materials for the synthesis of complex target molecules, including natural products and pharmaceuticals. nih.gov Their use is a cornerstone of modern asymmetric synthesis, as the pre-existing stereochemistry of the building block can be transferred to the final product, obviating the need for a late-stage chiral resolution or an asymmetric catalyst for that specific stereocenter.

Enantiomerically enriched 2-phenylcyclopropanol is a valuable chiral building block due to its compact structure containing a defined stereocenter. The synthetic utility of cyclopropanols lies in their diverse ring-opening transformations that can proceed with a high degree of stereocontrol. rsc.org For instance, metal-mediated ring-opening reactions can occur with retention of the configuration at the C2 stereocenter, allowing the chirality of the 2-phenylcyclopropanol to be reliably incorporated into a larger, more complex molecular framework. rsc.org

Catalysis in 2 Phenylcyclopropanol Chemistry

Transition Metal-Catalyzed Reactions (e.g., Rhodium(II), Nickel(II))

Transition metals are pivotal in activating the strained C-C bonds of cyclopropanols, enabling novel synthetic routes. rsc.org Rhodium(II) and Nickel(II) complexes, in particular, have demonstrated significant utility in catalyzing transformations of these substrates.

Rhodium(II)-Catalyzed Reactions: Dirhodium(II) catalysts are well-known for their ability to catalyze reactions involving diazo compounds, including cyclopropanation and C-H functionalization. researchgate.netnih.gov In the context of cyclopropanols, Rhodium(II) catalysts can facilitate C-H insertion reactions. For instance, sterically demanding rhodium catalysts have been shown to selectively functionalize the C3 position of arylcyclobutanes, a related strained ring system, demonstrating the principle of catalyst-controlled site selectivity. nih.gov While direct examples with 2-phenylcyclopropanol are specific, the reactivity patterns established with other cyclopropanols and strained rings suggest potential for similar transformations.

Nickel(II)-Catalyzed Reactions: Nickel catalysis has emerged as a powerful tool for a wide range of synthetic transformations, including cross-coupling and C-H activation reactions. sigmaaldrich.com Nickel(II) catalysts, often in combination with chiral ligands like BINOL, have been successfully employed in enantioselective C–H activation. nih.gov This methodology has been applied to the desymmetrization of prochiral ferrocenes, highlighting the potential of Ni(II) catalysis for creating planar chiral molecules. nih.gov The application of such systems to 2-phenylcyclopropanol could provide pathways for asymmetric C-H functionalization, leveraging the directing capacity of the hydroxyl group.

| Catalyst System | Reaction Type | Substrate Type | Key Features |

| Rhodium(II) Complexes | C-H Functionalization | Cycloalkanes | Catalyst-controlled regioselectivity, reaction at sterically accessible sites. nih.gov |

| Nickel(II)/BINOL | Enantioselective C–H Activation | Metallocenes | Desymmetrization and kinetic resolution, synthesis of planar chiral molecules. nih.gov |

Lewis Acid Catalysis in Ring-Opening and Cycloaddition Processes

Lewis acids activate 2-phenylcyclopropanol by coordinating to the hydroxyl group, which facilitates the cleavage of the cyclopropane (B1198618) ring to form a carbocationic intermediate. This intermediate can then be trapped by various nucleophiles or participate in cycloaddition reactions.

Ring-Opening Reactions: The ring-opening of epoxides, another class of strained rings, with alcohols is effectively catalyzed by Lewis acids. researchgate.netucdavis.eduyoutube.com Studies on cyclohexene (B86901) oxide show that the reaction barrier for ring-opening decreases with stronger Lewis acids. nih.gov For instance, tris(pentafluorophenyl)borane (B72294) is a highly effective catalyst for the ring-opening polymerization of propylene (B89431) oxide. digitellinc.com Similarly, Lewis acids like BF₃·Et₂O can catalyze the regiospecific opening of vinyl epoxides. researchgate.net This principle extends to cyclopropanols, where Lewis acid activation promotes the formation of β-alkoxy ketones or other ring-opened products depending on the nucleophile present.

Cycloaddition Processes: Donor-acceptor (D-A) cyclopropanes readily undergo Lewis acid-catalyzed ring-opening followed by [3+2]-cycloaddition reactions with various dipolarophiles. uni-regensburg.de This strategy is a powerful tool for constructing five-membered heterocyclic rings. Although less common, formal [4+1] cycloadditions have also been reported. uni-regensburg.de Furthermore, Lewis acids can catalyze [2+2] cycloadditions, for example, between aryl alkynes and acrylates, to form cyclobutenes. organic-chemistry.org The application of these catalytic systems to intermediates derived from 2-phenylcyclopropanol opens avenues for constructing diverse cyclic and polycyclic frameworks.

| Catalyst | Reaction Type | Reactants | Product Type |

| In(tfacac)₃-TMSBr | [2+2]-Cycloaddition | Aryl alkynes, Acrylates | Cyclobutenes organic-chemistry.org |

| Yb(OTf)₃ | [3+2]-Cycloaddition | Donor-Acceptor Cyclopropanes, Thiourea | 2-Amino-4,5-dihydrothiophenes uni-regensburg.de |

| BF₃·Et₂O | Ring-Opening | Vinyl Epoxides, Alcohols | β-Hydroxy Allyl-Ethers researchgate.net |

Biocatalytic Approaches (e.g., Enzyme-mediated Kinetic Resolutions)

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical catalysis. Enzymes can perform reactions under mild conditions with high enantioselectivity, which is particularly valuable for the synthesis of chiral molecules. encyclopedia.pub

Enzyme-mediated Kinetic Resolutions: The kinetic resolution of racemic alcohols is a common application of biocatalysis, frequently employing lipases. viamedica.pl For example, the kinetic resolution of racemic propranolol (B1214883) has been optimized by screening various lipases and reaction conditions. viamedica.pl Lipases catalyze the enantioselective acetylation of one enantiomer, allowing for the separation of the unreacted enantiomer and the acetylated product. While direct studies on 2-phenylcyclopropanol are not extensively documented, research on structurally related compounds provides a strong precedent. For instance, a reductive enzymatic dynamic kinetic resolution has been developed for the preparation of (S)-2-phenylpropanol, achieving high titers and enantiomeric excess. nih.govnih.gov This was accomplished using an engineered xylose reductase from Candida tenuis. nih.govnih.gov Such enzyme engineering and process optimization strategies could be adapted for the kinetic resolution of 2-phenylcyclopropanol.

| Enzyme System | Reaction Type | Substrate | Key Outcome |

| Candida tenuis xylose reductase (mutant) | Reductive Dynamic Kinetic Resolution | rac-2-phenylpropanal | (S)-2-phenylpropanol with 93.1% ee nih.gov |

| Lipase from Pseudomonas fluorescens | Kinetic Resolution (Transesterification) | rac-3-hydroxy-3-phenylpropanonitrile | High process efficiency and enantiomeric excess. semanticscholar.org |

| Various Lipases (e.g., Candida rugosa) | Kinetic Resolution (Acetylation) | rac-propranolol | Enantioselective acetylation for separation of enantiomers. viamedica.pl |

Development and Application of Supported and Ionic Liquid Catalysts

To enhance catalyst stability, recyclability, and efficiency, catalysts are often immobilized on solid supports or utilized in non-conventional solvent systems like ionic liquids.

Supported Catalysts: Heterogeneous catalysts offer significant advantages in terms of separation and reuse. Catalytically active species, such as metal nanoparticles or complexes, can be immobilized on various support materials like silica, titania, or zeolites. nih.govmdpi.com For example, gold nanoparticles supported on mesoporous TiO₂ have been used as quasi-homogeneous catalysts in C-C bond-forming reactions. nih.gov The support material can influence the activity and selectivity of the catalyst. In the context of reactions involving strained rings, Sn-Beta zeolite has been shown to be a highly active and reusable catalyst for the ring-opening of epoxides with alcohols. ucdavis.edu Such supported systems could be developed for transformations of 2-phenylcyclopropanol to create robust and recyclable catalytic processes.

Ionic Liquid Catalysts: Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered "designer solvents" due to their tunable properties. researchgate.net They can act as solvents, catalyst supports, or even as catalysts themselves. dntb.gov.uarsc.org In biocatalysis, ILs can stabilize enzymes and enhance process efficiency. The use of imidazolium-based ionic liquids has been shown to improve the performance of lipase-catalyzed kinetic resolutions. semanticscholar.orgnih.gov For instance, in the resolution of 3-hydroxy-3-phenylpropanonitrile, the addition of [BMIM]Cl to the reaction medium resulted in a process efficiency of 97.4% and an enantiomeric excess of 79.5%. semanticscholar.org The application of supported ionic liquid phase (SILP) technology, where a thin layer of IL containing the catalyst is adsorbed onto a solid support, combines the benefits of both supported catalysis and ionic liquids. nih.gov

Future Research Trajectories in 2 Phenylcyclopropanol Chemistry

Development of Innovative Enantioselective Synthetic Methodologies

The synthesis of enantiomerically pure 2-phenylcyclopropanol is a critical goal for its application in asymmetric synthesis. Future research will likely focus on the development of novel and more efficient enantioselective methods.

One promising avenue is the continued development of chiral catalysts for the asymmetric cyclopropanation of styrene (B11656) and its derivatives, which are precursors to 2-phenylcyclopropanol. Research into novel chiral macrocyclic iron(II) complexes and cobalt(II) complexes of D2-symmetrical chiral porphyrins has shown potential for high diastereoselectivity and enantioselectivity in the cyclopropanation of a broad range of styrene derivatives. nih.gov Further exploration of ligand design and reaction optimization is expected to yield catalysts with even higher efficiency and selectivity.

Another area of focus is the use of biocatalysts . Engineered myoglobin (B1173299) catalysts have demonstrated the ability to perform stereocomplementary cyclopropanation of styrene derivatives, providing access to both enantiomers of the desired cyclopropane (B1198618) product with high diastereo- and enantioselectivity. rsc.org Future work in this area could involve the directed evolution of enzymes to create highly specific and efficient biocatalysts for the synthesis of chiral 2-phenylcyclopropanol.

Kinetic resolution and dynamic kinetic resolution strategies also represent important future directions. While these techniques have been successfully applied to the synthesis of enantiopure 2-phenylpropanol, their application to 2-phenylcyclopropanol remains an area for development. mdpi.comyoutube.com The development of efficient catalysts for the kinetic resolution of racemic 2-phenylcyclopropanol could provide a practical route to enantiomerically enriched material.

| Methodology | Catalyst/System | Key Features | Potential Future Directions |

| Asymmetric Cyclopropanation | Chiral macrocyclic iron(II) complexes, Cobalt(II) porphyrin complexes | High diastereoselectivity and enantioselectivity for styrene derivatives. | Design of more robust and selective catalysts; expansion of substrate scope. |

| Biocatalysis | Engineered Myoglobin | Stereocomplementary synthesis, high selectivity. | Directed evolution for enhanced activity and specificity towards 2-phenylcyclopropanol precursors. |

| Kinetic Resolution | Chiral catalysts | Separation of enantiomers from a racemic mixture. | Development of highly efficient and selective catalysts for the resolution of 2-phenylcyclopropanol. |

Exploration of Novel Reactivity Patterns and Mechanistic Insights

Understanding the fundamental reactivity of 2-phenylcyclopropanol is crucial for unlocking its full synthetic potential. Future research will delve deeper into its ring-opening reactions and explore novel transformations.

The ring-opening of cyclopropanols is a key reaction that allows for the formation of various functionalized products. Mechanistic studies on the acid-catalyzed cleavage of 2-phenylcyclopropane derivatives have indicated the involvement of A-SE2 and A-1 type mechanisms, depending on the reaction conditions. proquest.com Future investigations will likely employ a combination of experimental and computational methods to further elucidate the intricate details of these reaction pathways.

The generation of β-keto alkyl radicals from the oxidative ring-opening of cyclopropanols has emerged as a powerful tool for carbon-carbon bond formation. nih.gov Research in this area will likely focus on developing new methods for trapping these radical intermediates to synthesize complex molecular scaffolds. The use of photoredox catalysis in conjunction with cyclopropanol (B106826) ring-opening is a particularly promising avenue for exploring novel reactivity. youtube.comnih.gov

Furthermore, the exploration of rearrangement reactions of 2-phenylcyclopropanol and its derivatives will continue to be a fruitful area of research. Reactions such as the pinacol (B44631) rearrangement and other cationic rearrangements can lead to the formation of structurally diverse products. libretexts.orgmsu.edumasterorganicchemistry.com A deeper understanding of the factors that control the outcome of these rearrangements will enable their strategic application in synthesis.

| Reaction Type | Key Intermediates/Pathways | Potential Applications | Future Research Focus |

| Acid-Catalyzed Ring Opening | Carbocationic intermediates (A-SE2, A-1 mechanisms) | Synthesis of β-functionalized ketones. | Detailed mechanistic studies, control of regioselectivity. |

| Oxidative Ring Opening | β-Keto alkyl radicals | Tandem cyclizations, synthesis of heterocycles. | Development of new trapping agents, photoredox-mediated transformations. |

| Rearrangement Reactions | Cationic intermediates | Ring expansions, synthesis of complex carbocycles. | Understanding substituent effects, stereochemical control. |

Integration of Advanced Computational Design in Synthetic Planning

Computational chemistry is becoming an indispensable tool in modern organic synthesis. In the context of 2-phenylcyclopropanol chemistry, computational design will play a crucial role in accelerating the discovery of new synthetic methods and catalysts.

Retrosynthetic analysis software can be adapted to design efficient synthetic routes to 2-phenylcyclopropanol and its derivatives. nih.gov By analyzing vast reaction networks, these programs can identify novel and cost-effective synthetic pathways. The integration of quantum mechanical calculations can further refine these predictions by providing insights into reaction feasibility and selectivity.

Computational ligand and catalyst design will be instrumental in the development of new enantioselective synthetic methodologies. rsc.org By modeling the transition states of catalytic reactions, researchers can rationally design ligands that will impart high levels of stereocontrol. This approach has the potential to significantly reduce the empirical screening often required in catalyst development.

Mechanistic studies will also benefit from the integration of computational methods. Density functional theory (DFT) calculations can be used to model reaction pathways, identify key intermediates and transition states, and provide a deeper understanding of the factors that govern reactivity and selectivity. nih.gov This knowledge can then be used to optimize reaction conditions and design new, more efficient transformations.

Diversification of Chemical Space via Advanced Derivatization Strategies

The derivatization of 2-phenylcyclopropanol provides access to a wide range of analogs with potentially interesting biological and material properties. Future research will focus on developing advanced strategies for the functionalization of both the cyclopropane ring and the phenyl group.

The synthesis of esters and ethers of 2-phenylcyclopropanol is a straightforward yet effective way to modify its properties. mdpi.comcyberleninka.ruresearchgate.netresearchgate.netgoogle.com These derivatives can be prepared through standard esterification and etherification protocols and may exhibit altered solubility, stability, and biological activity.

Functionalization of the phenyl ring offers another avenue for creating a diverse library of 2-phenylcyclopropanol derivatives. wikipedia.orgresearchgate.net Methods such as electrophilic aromatic substitution and cross-coupling reactions can be employed to introduce a variety of substituents onto the aromatic ring, thereby modulating the electronic and steric properties of the molecule.

The synthesis of bioactive derivatives is a particularly exciting area of future research. The cyclopropane motif is present in a number of biologically active molecules, and derivatives of 2-phenylcyclopropanol could exhibit interesting pharmacological properties. nih.govnih.govresearchgate.netmdpi.commdpi.commdpi.com For example, 1-phenylcyclopropane carboxamide derivatives have shown antiproliferative activity. nih.gov The systematic synthesis and biological evaluation of a library of 2-phenylcyclopropanol analogs could lead to the discovery of new therapeutic agents.

| Derivatization Strategy | Examples of Derivatives | Potential Applications |

| O-Functionalization | Esters, Ethers | Prodrugs, modified materials |

| Phenyl Ring Functionalization | Halogenated, nitrated, and alkylated derivatives | Fine-tuning of electronic and steric properties, probes for structure-activity relationship studies |

| Carboxamide Formation | 1-Phenylcyclopropane carboxamides | Biologically active compounds (e.g., anticancer agents) |

| Glycosylation | Glycosylated 2-phenylcyclopropanol | Enhanced water solubility, altered pharmacokinetic properties |

Q & A

Q. How can researchers ensure reproducibility in synthetic protocols for 2-phenylcyclopropanol?

- Methodological Answer :

- Detailed documentation : Report reaction conditions (e.g., stirring rate, humidity) in SI (Supporting Information).

- Open protocols : Use platforms like protocols.io for step-by-step verification.

- Inter-lab validation : Collaborate with independent labs to replicate critical steps (e.g., cyclopropanation efficiency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.